molecular formula C20H18N4S B2694777 2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile CAS No. 2379984-21-9

2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile

Cat. No. B2694777
CAS RN: 2379984-21-9
M. Wt: 346.45
InChI Key: GBIPDLPAJWDLRJ-UHFFFAOYSA-N
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Description

2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of derivatives similar to "2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile" have been explored in various studies. These compounds, including thieno[3,2-b]quinoline derivatives, have been synthesized through different chemical reactions, showcasing the versatility of quinoline and its analogs in synthesizing molecules with potential medical benefits, including anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives (Solomon & Lee, 2011). Similarly, thienoazines and benzoazines have been synthesized from alkyl-substituted heteroaromatic carbonitriles, further demonstrating the chemical reactivity and potential of quinoline derivatives in synthetic organic chemistry (Elnagdi & Erian, 1990).

Anticancer and Biological Activities

The anticancer activities of quinoline derivatives have been a significant area of research. Quinoline and its analogs have shown effectiveness in inhibiting various cancer drug targets, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011). Additionally, some novel thieno[2,3-b]quinoline derivatives have exhibited growth-inhibitory activity against Saccharomyces cerevisiae, suggesting their potential as fungicidal agents (El-Gaby et al., 2006).

Photovoltaic Applications

Interestingly, certain derivatives have found applications in photovoltaic properties and organic–inorganic photodiode fabrication. Studies have demonstrated the potential of 4H-pyrano[3,2-c]quinoline derivatives in this context, indicating their utility in developing new materials for energy applications (Zeyada et al., 2016).

properties

IUPAC Name

2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c21-10-16-9-14-3-1-2-4-18(14)22-20(16)24-12-17(13-24)23-7-5-19-15(11-23)6-8-25-19/h1-4,6,8-9,17H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIPDLPAJWDLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=NC5=CC=CC=C5C=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinoline-3-carbonitrile

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